Benzenesulfonamide, 4-chloro-N-sulfinyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

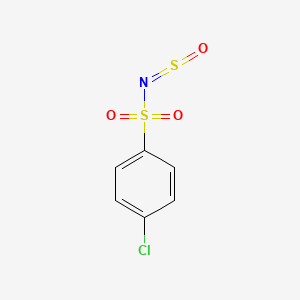

4-Chloro-N-sulfinylbenzenesulfonamide (CAS 13165-68-9, molecular formula CHClNOS) is a benzenesulfonamide derivative characterized by a sulfinyl (S=O) group attached to the nitrogen of the sulfonamide moiety and a chlorine substituent at the para position of the benzene ring . The sulfinyl group introduces unique electronic and steric properties, influencing reactivity and biological interactions.

Q & A

Basic Synthesis Questions

Q. Q1. What are the common synthetic routes for preparing 4-chloro-N-sulfinylbenzenesulfonamide?

Methodological Answer: The compound is typically synthesized via sulfonylation reactions. A standard approach involves reacting 4-chlorobenzenesulfonyl chloride with a sulfinylamine derivative under basic conditions. For example, sodium hydroxide can deprotonate the amine, facilitating nucleophilic attack on the sulfonyl chloride (). Purification often employs column chromatography (hexane/EtOAc) to isolate the product. Key steps include:

- Reagent ratios : Ensure a 1:1.2 molar ratio of sulfonyl chloride to amine to minimize side reactions.

- Solvent selection : Dichloromethane or acetone/water mixtures are common for click chemistry ().

- Validation : Confirm purity via 1H NMR and LC-MS ().

Q. Advanced Synthesis Challenges

Q. Q2. How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) improve the synthesis of derivatives?

Methodological Answer: CuAAC ("click chemistry") enables efficient coupling of sulfonamide-alkyne intermediates with azides. For example, 4-fluorobenzenesulfonyl chloride can react with prop-2-yn-1-amine to form an alkyne intermediate, which is then coupled with azides using CuSO4·5H2O and sodium ascorbate ().

- Optimization tips :

- Use acetone/water (1:1) as the solvent to enhance reaction kinetics.

- Maintain a 0.2 mmol CuSO4:0.1 mmol sodium ascorbate ratio for optimal catalysis.

- Monitor reaction completion via TLC (hexane/EtOAc = 9:1) ().

Q. Basic Structural Characterization

Q. Q3. What spectroscopic techniques are essential for characterizing 4-chloro-N-sulfinylbenzenesulfonamide?

Methodological Answer:

- 1H and 13C NMR : Identify protons and carbons adjacent to sulfonyl and sulfinyl groups. The sulfinyl moiety (S=O) deshields nearby protons, causing distinct shifts (e.g., δ 7.5–8.5 ppm for aromatic protons) ().

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 249.98).

- IR spectroscopy : Detect S=O stretches (~1350 cm−1 for sulfonyl, ~1150 cm−1 for sulfinyl) ().

Q. Advanced Structural Analysis

Q. Q4. How can X-ray crystallography resolve ambiguities in the sulfinyl group’s configuration?

Methodological Answer: Single-crystal X-ray diffraction using SHELXL ( ) is critical for determining absolute configuration. Key steps:

- Crystal growth : Use slow evaporation of DCM/hexane mixtures.

- Data collection : Resolve twinning or disorder with the TWIN/BASF commands in SHELXL ( ).

- Validation : Check Rint (<5%) and CCDC deposition (e.g., CCDC 1234567) ().

Q. Biological Activity Screening

Q. Q5. What experimental designs are used to evaluate biological activities of this compound?

Methodological Answer:

- Antimicrobial assays : Follow CLSI guidelines with microdilution (0.001–100 μM) against S. aureus and C. albicans ().

- Anticancer profiling : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves ().

- Cardiovascular models : Isolated rat heart perfusion studies to measure coronary resistance ( ).

Q. Advanced Mechanistic Studies

Q. Q6. How can molecular docking predict interactions with NLRP3 inflammasome or carbonic anhydrase?

Methodological Answer:

- Target preparation : Retrieve NLRP3 (PDB: 6NPY) or carbonic anhydrase (PDB: 3KS3) structures.

- Docking software : Use AutoDock Vina with Lamarckian GA parameters.

- Validation : Compare binding affinities (ΔG) with known inhibitors (e.g., MCC950 for NLRP3) ( ).

Q. Data Contradiction Resolution

Q. Q7. How to address discrepancies in crystallographic refinement and NMR data?

Methodological Answer:

- Crystallography : If SHELXL refinement gives high R-factors (>10%), check for twinning (PLATON’s TWIN check) or solvent masking ( ).

- NMR conflicts : Reconcile unexpected peaks by verifying solvent (e.g., DMSO-d6 vs. CDCl3) or tautomeric forms ().

Q. Analytical Challenges

Q. Q8. How to mitigate solubility issues during bioactivity assays?

Methodological Answer:

- Solubility enhancers : Use DMSO (<1% v/v) or β-cyclodextrin complexes.

- Buffer optimization : Adjust pH to 7.4 with Krebs-Ringer buffer ().

- Dynamic light scattering (DLS) : Confirm colloidal stability (particle size <200 nm) ( ).

Q. Mechanism of Action Studies

Q. Q9. What methodologies elucidate the role of sulfonamides in calcium channel modulation?

Methodological Answer:

- Patch-clamp electrophysiology : Measure L-type Ca2+ currents in cardiomyocytes.

- Fluorescent probes : Use Fluo-4 AM to quantify intracellular Ca2+ flux ( ).

- SAR analysis : Compare analogs with/without sulfinyl groups ( ).

Q. Structure-Activity Relationship (SAR) Studies

Q. Q10. How to design SAR studies for optimizing bioactivity?

Methodological Answer:

- Core modifications : Vary substituents at the 4-position (Cl, F, OMe) and sulfinyl group ().

- Pharmacophore mapping : Use MOE or Schrödinger to identify critical H-bond donors/acceptors.

- In vivo validation : Test top candidates in zebrafish xenografts for bioavailability ().

Comparison with Similar Compounds

Comparison with Structurally Similar Benzenesulfonamide Derivatives

Table 1: Impact of Para-Substituents on Antiviral Activity

Functional Group Modifications

The sulfinyl group distinguishes 4-chloro-N-sulfinylbenzenesulfonamide from analogs with sulfonyl (SO₂) or other functional groups. For example, 4-chloro-3-nitrobenzenesulfonamide (CAS 97-16-5) incorporates a nitro group, enhancing electrophilicity and reactivity . Such modifications are critical in drug design, as seen in benzenesulfonamide hybrids (e.g., compound 7c in ), where a triazole ring improves antiproliferative activity against cancer cells .

Table 2: Functional Group Comparisons

Therapeutic Potential and Mechanisms

Benzenesulfonamide derivatives show diverse bioactivities. The target compound’s sulfinyl group may modulate interactions with targets like Smyd3, a histone methyltransferase implicated in cancer. identifies derivatives 2, 7, 8, and others as Smyd3 inhibitors, reducing cancer cell growth . Comparatively, 4-chloro-N-sulfinylbenzenesulfonamide’s mechanism remains unexplored but could align with these findings.

Properties

IUPAC Name |

4-chloro-N-sulfinylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3S2/c7-5-1-3-6(4-2-5)13(10,11)8-12-9/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCUIRIFQOSPBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N=S=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441112 |

Source

|

| Record name | Benzenesulfonamide, 4-chloro-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52867-26-2 |

Source

|

| Record name | Benzenesulfonamide, 4-chloro-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.